molecular formula C20H27N5O3S B4888920 N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine

N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B4888920
M. Wt: 417.5 g/mol
InChI Key: BQQOOICUKITLBE-UHFFFAOYSA-N
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Description

N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine is a complex organic compound that features a unique combination of imidazole and pyrazole rings These heterocyclic structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions include sulfoxides, sulfones, reduced imidazole or pyrazole derivatives, and various substituted analogs.

Mechanism of Action

The mechanism of action of N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine is unique due to its combination of imidazole and pyrazole rings, along with the benzyl and methoxyethylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-24(9-8-18-12-22-23-13-18)16-19-14-21-20(29(26,27)11-10-28-2)25(19)15-17-6-4-3-5-7-17/h3-7,12-14H,8-11,15-16H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQOOICUKITLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CNN=C1)CC2=CN=C(N2CC3=CC=CC=C3)S(=O)(=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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